REACTION_CXSMILES
|
[F:1][CH2:2][CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH2:4][F:5].Cl[Sn]Cl.[OH-].[Na+]>C(O)C>[F:1][CH2:2][CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)[CH2:4][F:5] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted three times into ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed two times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride gas was bubbled into the ether solution
|
Type
|
CUSTOM
|
Details
|
to precipitate as the hydrochloride salt
|
Type
|
FILTRATION
|
Details
|
The product was collected as a tan solid by filtration (80 percent of theoretical)
|
Type
|
CUSTOM
|
Details
|
at 240° C
|
Name
|
|
Type
|
|
Smiles
|
FCC(CF)OC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |